molecular formula C25H23Cl2F3N2O6S B2449971 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338967-84-3

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2449971
M. Wt: 607.42
InChI Key: OWRGUFCFPCQOBC-UHFFFAOYSA-N
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Description

The compound “2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical with the molecular formula C25H23Cl2F3N2O6S . It is a complex organic compound that contains several functional groups, including an acetamide group, a sulfonyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C25H23Cl2F3N2O6S . This formula indicates that the compound contains 25 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The presence of these different atoms and the bonds between them define the molecular structure of the compound.

Scientific Research Applications

Anticancer Properties

Research has highlighted the use of similar compounds in the field of cancer treatment. For instance, a study by Yushyn et al. (2022) describes the synthesis of a molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, which was studied for its anticancer activity in vitro following the NCI DTP protocol. This study suggests the potential of such compounds in anticancer applications Yushyn et al., 2022.

Enzyme Inhibition and Antioxidant Studies

Abbasi et al. (2018) synthesized a series of sulfonamide derivatives, including compounds with similarities to the one , and evaluated their effects on DPPH and jack bean urease. Their in silico studies were aimed at understanding the interactions of these molecules with enzyme active sites. This kind of research indicates the potential of these compounds in enzyme inhibition and antioxidant applications Abbasi et al., 2018.

X-ray Crystallography Studies

In the field of material sciences and crystallography, research by Obaleye et al. (2008) reported the X-ray structure of a complex containing a metabolite similar to the compound . This study highlights the use of such compounds in understanding crystal structures, which can have implications in material science Obaleye et al., 2008.

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds, such as those described in the studies by Abbasi et al. (2019) and Sakai et al. (2022), suggest that these types of compounds are of interest in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals Abbasi et al., 2019; Sakai et al., 2022.

Herbicidal Activity

Compounds with structural similarities have been explored for their potential as herbicides. For example, Wu et al. (2011) designed and synthesized derivatives that showed promising herbicidal activities, indicating possible applications in agriculture Wu et al., 2011.

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. This could involve experimental studies to measure its properties, computational studies to predict its behavior, and applied research to explore its potential uses .

properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2F3N2O6S/c1-36-10-11-38-23-14-22(20(26)13-21(23)27)32(39(34,35)19-8-6-18(37-2)7-9-19)15-24(33)31-17-5-3-4-16(12-17)25(28,29)30/h3-9,12-14H,10-11,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRGUFCFPCQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide

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